molecular formula C16H15N3O2 B2785018 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034351-55-6

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No. B2785018
CAS RN: 2034351-55-6
M. Wt: 281.315
InChI Key: ORCWNXAPVMAHPE-UHFFFAOYSA-N
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Description

“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide” is a compound that contains a pyrazole moiety . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The pyrazole nucleus is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” was not found in the search results.

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of enzymes such as AKT and mTOR, which are involved in the regulation of cell growth and survival. This compound also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It also exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has several advantages as a potential drug candidate, including its small size, which allows for easy penetration into cells and tissues. It also exhibits low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. One potential direction is to investigate its potential applications in combination therapy with other anti-cancer drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as arthritis and cardiovascular diseases. Further research is also needed to optimize its pharmacokinetic properties and improve its bioavailability.

Synthesis Methods

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-phenyl-1H-pyrazole with ethyl bromoacetate, followed by hydrolysis and cyclization to form the furan ring. The final product is obtained by amidation of the carboxylic acid group with an amine.

Scientific Research Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has been extensively studied for its potential applications in drug development, particularly in the field of cancer therapy. It has been shown to possess anti-tumor activity by inhibiting the growth and proliferation of cancer cells. This compound also exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(14-6-9-21-12-14)17-7-8-19-11-15(10-18-19)13-4-2-1-3-5-13/h1-6,9-12H,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCWNXAPVMAHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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